molecular formula C16H15N5O4 B10985308 N-(1,3-benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(1,3-benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10985308
M. Wt: 341.32 g/mol
InChI Key: ORLLPXRMDADZNO-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a propanamide linker connected to a 1,3-benzodioxol-5-yl moiety. The benzodioxol group may enhance lipophilicity or mimic catechol-like pharmacophores, while the methoxy substituent could modulate electronic properties or metabolic stability .

Properties

Molecular Formula

C16H15N5O4

Molecular Weight

341.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C16H15N5O4/c1-23-16-7-5-14-19-18-13(21(14)20-16)4-6-15(22)17-10-2-3-11-12(8-10)25-9-24-11/h2-3,5,7-8H,4,6,9H2,1H3,(H,17,22)

InChI Key

ORLLPXRMDADZNO-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC4=C(C=C3)OCO4)C=C1

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H27N5O4C_{22}H_{27}N_{5}O_{4} and a molecular weight of 425.5 g/mol. Its structure features a benzodioxole moiety and a triazolopyridazine core , which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled conditions such as temperature and pH are critical for successful synthesis .

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly as a kinase inhibitor . The following sections summarize key findings related to its biological mechanisms and therapeutic potential.

This compound acts primarily by inhibiting specific kinases involved in cellular signaling pathways. This inhibition disrupts critical processes such as cell proliferation and survival, making it a promising candidate for cancer therapy .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by targeting specific kinases associated with tumor growth. For instance, it has shown efficacy against breast cancer and leukemia cell lines .
  • Kinase Inhibition : The compound's ability to bind to the active sites of kinases has been quantified in several studies. It exhibits IC50 values indicating effective inhibition of target enzymes involved in oncogenic signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis reveals the uniqueness of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acidLacks benzodioxole moietySimpler structure
6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamineSimilar core structureDifferent functional groups

The combination of functional groups in this compound imparts distinct chemical properties and enhances its biological activity compared to these analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related triazolopyridazine derivatives, focusing on substituent variations, biological targets, and experimental findings.

Structural and Functional Analogues

Compound A : Sulphonamides and N-{3-[3-(2-Alkoxyethoxy)-5-(4-Methoxyphenyl)s}[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Pyridines
  • Key Features :
    • Core: [1,2,4]Triazolo[4,3-b]pyridazine.
    • Substituents: Alkoxyethoxy chains, 4-methoxyphenyl, and pyridine groups.
  • Biological Activity :
    • Binds to PEF(S) (a protein target) via allosteric site displacement of TNS (a fluorescent probe).
    • Demonstrated moderate to high affinity in competitive binding assays .
  • Comparison :
    • The target compound shares the triazolopyridazine core but replaces pyridine and alkoxyethoxy groups with a benzodioxol-propanamide chain. This substitution may alter target specificity or binding kinetics.
Compound B : Vebreltinib (WHO International Nonproprietary Name)
  • Structure : 6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine .
  • Key Features :
    • Core: [1,2,4]Triazolo[4,3-b]pyridazine.
    • Substituents: Difluoro-indazolylmethyl and cyclopropyl-pyrazole groups.
  • Biological Activity :
    • Presumed kinase inhibitor (based on indazole and fluorinated motifs common in oncology drugs).
    • Fluorine atoms likely enhance metabolic stability and membrane permeability.
  • Comparison :
    • The target compound lacks fluorinated groups but incorporates a benzodioxol-propanamide moiety, suggesting divergent therapeutic applications (e.g., neurological vs. oncological targets).
Compound C : N-((1S,3R)-3-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Cyclopentyl)-2-Cyclopropylacetonamide
  • Key Features :
    • Core: Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine (a fused triazolo-pyrazine system).
    • Substituents: Cyclopentyl and cyclopropylacetonamide groups.
  • Biological Activity :
    • Likely targets kinases or epigenetic regulators due to the pyrrolo-triazolopyrazine scaffold .
  • Comparison :
    • The target compound’s pyridazine core differs from this pyrazine-based system, which may influence solubility, target selectivity, or binding modes.

Comparative Data Table

Compound Core Structure Substituents Biological Target Key Findings
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy; propanamide-benzodioxol Not explicitly stated Structural analog of PEF(S) binders
Compound A (Cardiff Study) [1,2,4]Triazolo[4,3-b]pyridazine Alkoxyethoxy; 4-methoxyphenyl; pyridine PEF(S) TNS displacement confirmed binding
Vebreltinib (WHO) [1,2,4]Triazolo[4,3-b]pyridazine Difluoro-indazolylmethyl; cyclopropyl-pyrazole Kinases (probable) Fluorine enhances stability
Compound C (Patent) Pyrrolo-triazolopyrazine Cyclopentyl; cyclopropylacetonamide Kinases (probable) Fused core alters solubility

Key Observations

Core Modifications: Pyridazine (target compound) vs. Fluorinated substituents (vebreltinib) improve metabolic stability compared to the target compound’s methoxy and benzodioxol groups .

Substituent Impact :

  • Propanamide linkers (target compound) may enhance flexibility and interactions with polar binding pockets, whereas rigid pyridine or indazole groups (Compounds A and B) favor steric complementarity.

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